molecular formula C17H18ClFN2O3 B4714072 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-furylmethyl)piperazine

1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-furylmethyl)piperazine

Cat. No. B4714072
M. Wt: 352.8 g/mol
InChI Key: BGVQGMCVYDJDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-furylmethyl)piperazine, commonly known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of piperazine derivatives and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of CFM-2 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. CFM-2 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. CFM-2 has also been shown to modulate the activity of various ion channels in the body, which may contribute to its analgesic effects. In addition, CFM-2 has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects in the body. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. CFM-2 has also been shown to modulate the activity of ion channels involved in pain signaling, leading to its analgesic effects. In addition, CFM-2 has been shown to induce apoptosis in cancer cells, leading to its antitumor activity.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to be stable under various conditions. CFM-2 is also relatively easy to administer, with studies demonstrating its efficacy when administered orally or intraperitoneally. However, CFM-2 has some limitations for lab experiments. The compound has low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the exact mechanism of action of CFM-2 is not fully understood, which may limit its potential therapeutic applications.

Future Directions

CFM-2 has shown promising results in preclinical studies, and there are several future directions for research on this compound. One potential direction is to investigate the use of CFM-2 in combination with other drugs for the treatment of cancer. CFM-2 has been shown to have synergistic effects with other anticancer drugs, and further studies in this area may lead to the development of more effective cancer treatments. Another potential direction is to investigate the use of CFM-2 in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. CFM-2 has been shown to have neuroprotective effects in animal models, and further studies in this area may lead to the development of new therapies for these debilitating diseases. Finally, further studies are needed to fully understand the mechanism of action of CFM-2, which may lead to the development of more targeted and effective therapies.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. CFM-2 has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, CFM-2 has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3/c18-15-10-13(3-4-16(15)19)24-12-17(22)21-7-5-20(6-8-21)11-14-2-1-9-23-14/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVQGMCVYDJDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)COC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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